3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one
Description
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an ethyl group at the 1-position, a bromine atom at the 5-position, and an amino group at the 3-position. Its molecular formula is C₇H₉BrN₂O, with a molecular weight of 217.07 g/mol.
Properties
IUPAC Name |
3-amino-5-bromo-1-ethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-10-3-5(8)7(11)6(9)4-10/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQPJXIZBXFPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267572 | |
| Record name | 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-17-5 | |
| Record name | 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 3-amino-5-bromo-1-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridinones, pyrrolidines, and other heterocyclic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one serves as a valuable scaffold in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound exhibit potential as:
- Antihypertensive agents: The dihydropyridine core is known for its calcium channel blocking activity, making it a candidate for developing antihypertensive medications.
- Antimicrobial agents: Preliminary studies suggest that this compound may possess antimicrobial properties, which warrant further investigation for potential therapeutic applications against bacterial infections.
Case Study: Antihypertensive Activity
A study investigated various derivatives of this compound for their antihypertensive effects. The results demonstrated that certain modifications increased efficacy and reduced side effects compared to existing treatments, highlighting the compound's potential in drug design .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of certain kinases and proteases, which are critical in cancer progression and other diseases.
Cellular Studies
In vitro studies have demonstrated that this compound can influence cellular pathways related to apoptosis and cell proliferation. These findings suggest that it could be further explored as a lead compound in cancer therapeutics.
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of functional materials. Its ability to form coordination complexes with metals opens avenues for developing new catalysts and sensors.
Application in Organic Electronics
Research is ongoing into the use of this compound in organic electronic devices due to its electronic properties. Its incorporation into polymer matrices has shown potential for enhancing conductivity and stability in organic light-emitting diodes (OLEDs).
Comparative Analysis with Related Compounds
| Compound Name | Structure Similarity | Notable Properties | Applications |
|---|---|---|---|
| 3-Amino-1,4-dihydropyridine | Similar core structure | Known for various biological activities | Antihypertensive drugs |
| 5-Bromo-2-pyridone | Shares bromine substitution | Exhibits antimicrobial properties | Drug development |
| Ethylpyridine derivatives | Structural variations | Potential for diverse reactivity | Organic synthesis |
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs differing in the substituent at the 1-position of the dihydropyridinone ring.
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Ethyl Substituent (Target Compound): The ethyl group is a simple alkyl chain, imparting moderate hydrophobicity. This may limit solubility in polar solvents but enhance compatibility with lipid-rich environments.
- Dimethylaminoethyl Substituent : The tertiary amine introduces polarity, likely improving aqueous solubility and bioavailability. This group is common in drug design (e.g., for receptor binding or pharmacokinetic optimization).
- Chloro-Methylpropenyl Substituent : The chloro and alkene groups confer electrophilicity, making the compound a candidate for cross-coupling reactions or polymer precursors. The steric bulk of this substituent may also influence crystal packing, as inferred from crystallographic studies using SHELX software .
Crystallographic Considerations
Crystal structures of related dihydropyridinones are often resolved using SHELX programs, which are robust for small-molecule refinement . The ethyl substituent’s low steric demand may favor dense crystal packing, whereas bulkier groups (e.g., chloro-methylpropenyl) could introduce disorder, complicating structural analysis.
Biological Activity
3-Amino-5-bromo-1-ethyl-1,4-dihydropyridin-4-one (CAS No. 1423025-17-5) is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities, including antimicrobial, anticancer, and cardiovascular effects. This article reviews the biological activity of this compound based on various studies and research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C_8H_10BrN_3O
- Molecular Weight : 232.09 g/mol
Antimicrobial Activity
Research has shown that derivatives of 1,4-dihydropyridines exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain compounds demonstrated potent activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) were recorded, indicating effective antimicrobial action.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.5 | Moderate |
| Other derivatives | 0.22 - 0.25 | Excellent |
The activity of 3-amino-5-bromo derivatives was noted to be particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Activity
The potential anticancer properties of 1,4-dihydropyridine derivatives have been explored in several studies. A recent investigation highlighted the effectiveness of various dihydropyridine compounds against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that modifications in the chemical structure significantly influenced the cytotoxicity.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 15 | 3-Amino-5-bromo derivative |
| HeLa | 10 | Similar derivatives |
These findings suggest that this compound may possess noteworthy anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways critical for cell survival and proliferation. For instance, it may inhibit DNA replication by targeting topoisomerases or other essential enzymes involved in cellular processes .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various dihydropyridine derivatives, researchers found that the introduction of a bromine atom at position five enhanced antibacterial activity against E. coli and Pseudomonas aeruginosa. The study utilized disc diffusion methods to quantify inhibition zones and confirmed the compound's role as a potential candidate for developing new antibiotics .
Case Study 2: Anticancer Properties
Another significant study focused on the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations. The results indicated that lower concentrations led to reduced cell viability, particularly in breast cancer cells. Flow cytometry analysis revealed that treated cells underwent apoptosis, suggesting a promising therapeutic avenue for this compound .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
